molecular formula C20H17N7O4 B14385768 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-96-8

2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile

Cat. No.: B14385768
CAS No.: 89903-96-8
M. Wt: 419.4 g/mol
InChI Key: BHPLWWUHJZAMHE-UHFFFAOYSA-N
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Description

2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring, a diazenyl group, and nitrobenzonitrile moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves multiple steps, starting with the preparation of the quinoline derivative. The butylamino group is introduced through nucleophilic substitution reactions, followed by the formation of the diazenyl linkage via diazotization and coupling reactions. The final step involves the nitration of the benzonitrile ring under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the quinoline ring may interact with biological macromolecules, influencing various biochemical processes. The nitro groups can undergo reduction to form reactive intermediates that further modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile
  • 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzamide
  • 2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzaldehyde

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and applications.

Properties

CAS No.

89903-96-8

Molecular Formula

C20H17N7O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[[8-(butylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile

InChI

InChI=1S/C20H17N7O4/c1-2-3-8-22-17-7-6-16(15-5-4-9-23-20(15)17)24-25-19-13(12-21)10-14(26(28)29)11-18(19)27(30)31/h4-7,9-11,22H,2-3,8H2,1H3

InChI Key

BHPLWWUHJZAMHE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2

Origin of Product

United States

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